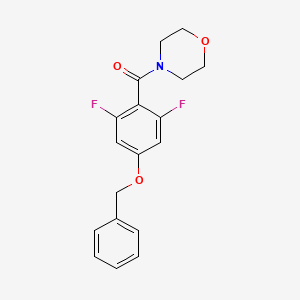
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, two fluorine atoms on the phenyl ring, and a morpholino group attached to a methanone moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Morpholino Group: The morpholino group can be introduced through the reaction of a suitable amine with epichlorohydrin, followed by cyclization.
Coupling to Form the Final Compound: The final step involves coupling the benzyloxy, difluorophenyl, and morpholino groups using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- (4-Bromophenyl)(morpholino)methanone
- (2-Fluoro-3-nitrophenyl)(morpholino)methanone
- (4-Hydroxyphenyl)(morpholino)methanone
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(morpholino)methanone is unique due to the presence of both benzyloxy and difluorophenyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups with the morpholino moiety enhances its potential for diverse applications in research and industry.
属性
分子式 |
C18H17F2NO3 |
|---|---|
分子量 |
333.3 g/mol |
IUPAC 名称 |
(2,6-difluoro-4-phenylmethoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17F2NO3/c19-15-10-14(24-12-13-4-2-1-3-5-13)11-16(20)17(15)18(22)21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
InChI 键 |
KVXJQWYERZJMTC-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2F)OCC3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


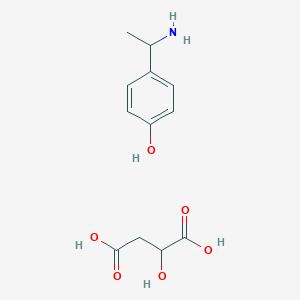
![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14779765.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoyl]amino]acetic acid](/img/structure/B14779771.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14779783.png)
![2-(Methylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14779784.png)
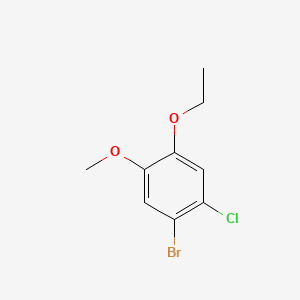



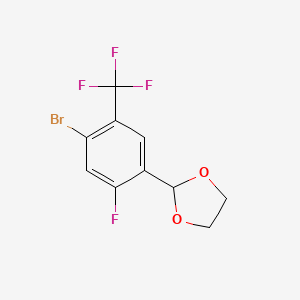


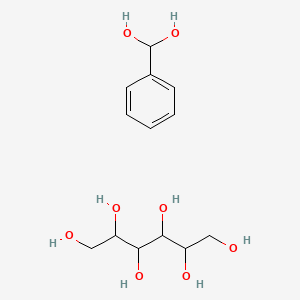
![2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid](/img/structure/B14779843.png)
